molecular formula C24H18N2O7 B11657883 dimethyl 5-[5-(3-aminophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]benzene-1,3-dicarboxylate

dimethyl 5-[5-(3-aminophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]benzene-1,3-dicarboxylate

Cat. No.: B11657883
M. Wt: 446.4 g/mol
InChI Key: LREZBYKVNJGODA-UHFFFAOYSA-N
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Description

1,3-DIMETHYL 5-[5-(3-AMINOPHENOXY)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL]BENZENE-1,3-DICARBOXYLATE is an organic compound known for its complex structure and potential applications in various fields. This compound features a combination of aromatic rings and functional groups, making it a versatile molecule in synthetic chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-DIMETHYL 5-[5-(3-AMINOPHENOXY)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL]BENZENE-1,3-DICARBOXYLATE typically involves multiple steps, including nucleophilic substitution and condensation reactions. One common method involves the reaction of 3-aminophenol with phthalic anhydride to form the isoindole structure, followed by esterification with dimethyl terephthalate .

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .

Chemical Reactions Analysis

Types of Reactions

1,3-DIMETHYL 5-[5-(3-AMINOPHENOXY)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL]BENZENE-1,3-DICARBOXYLATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols .

Scientific Research Applications

1,3-DIMETHYL 5-[5-(3-AMINOPHENOXY)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL]BENZENE-1,3-DICARBOXYLATE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3-DIMETHYL 5-[5-(3-AMINOPHENOXY)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL]BENZENE-1,3-DICARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-DIMETHYL 5-[5-(3-AMINOPHENOXY)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL]BENZENE-1,3-DICARBOXYLATE is unique due to its specific combination of functional groups and aromatic rings, which confer distinct chemical and physical properties. This uniqueness makes it valuable in specialized applications where other similar compounds may not be suitable .

Properties

Molecular Formula

C24H18N2O7

Molecular Weight

446.4 g/mol

IUPAC Name

dimethyl 5-[5-(3-aminophenoxy)-1,3-dioxoisoindol-2-yl]benzene-1,3-dicarboxylate

InChI

InChI=1S/C24H18N2O7/c1-31-23(29)13-8-14(24(30)32-2)10-16(9-13)26-21(27)19-7-6-18(12-20(19)22(26)28)33-17-5-3-4-15(25)11-17/h3-12H,25H2,1-2H3

InChI Key

LREZBYKVNJGODA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)OC4=CC=CC(=C4)N)C(=O)OC

Origin of Product

United States

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